p-Cresol

Description

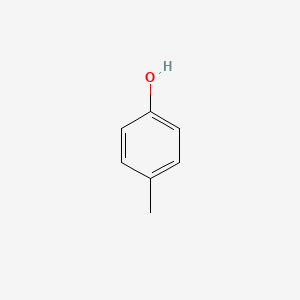

P-cresol is a cresol that consists of toluene substituted by a hydroxy group at position 4. It is a metabolite of aromatic amino acid metabolism produced by intestinal microflora in humans and animals. It has a role as a uremic toxin, a human metabolite and an Escherichia coli metabolite.

p-Cresol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

P-Cresol is a natural product found in Artemisia macrocephala, Viburnum cylindricum, and other organisms with data available.

p-Cresol (4-methylphenol), a 108.1 Da volatile low-molecular-weight compound, is a phenol. It is a partially lipophilic moiety which strongly binds to plasma protein (close to 100%) under normal conditions. p-Cresol is metabolized through conjugation, mainly sulphation and glucuronization, but removal of the unconjugated p-cresol is, at least in part, via the urine. Therefore it is not surprising that this compound, together with several other phenoles, is retained when the kidneys fail. P-Cresol is an end-product of protein breakdown, and an increase of the nutritional protein load in healthy individuals results in enhanced generation and urinary excretion. The serum p-cresol concentration in uremic patients can be decreased by changing to a low-protein diet. p-Cresol is one of the metabolites of the amino acid tyrosine, and to a certain extent also of phenylalanine, which are converted to 4-hydroxyphenylacetic acid by intestinal bacteria, before being decarboxylated to p-cresol (putrefaction). The main contributing bacteria are aerobes (mainly enterobacteria), but to a certain extent also anaerobes play a role (mainly Clostridium perfringens). In uremia, modifications in the intestinal flora result in the specific overgrowth of bacteria that are specific p-cresol producers. The administration of antibiotics reduces urinary excretion of p-cresol, as a result of the liquidation of the producing bacteria. Environmental factors might also contribute. The liver cytochrome P450 metabolizes toluene to benzyl alcohol, but also to o-cresol and p-cresol. Toluene is not only used industrially, but it is also the most widely abusively inhaled solvent. Furthermore, p-cresol is a metabolite of menthofuran, one of the metabolites of R-(+)-pulegone, which is found in extracts from the plants Mentha pulegium and Hedeoma pulegioides, commonly known as pennyroyal oil and pennyroyal tea. These extracts are popular as unconventional herbal therapeutic agents and are applied as abortiva, diaphoretics, emmenagogues, and psychedelic drugs. Pennyroyal oil is extensively used for its pleasant mint-like smell in the flavoring industry. The toxicity of pennyroyal oil and menthofuran is well known. Another compound used in traditional medicine, especially in Japan, which is a precursor of p-cresol is wood tar creosote. p-Cresol has been reported to affect several biochemical, biological and physiological functions: (i) it diminishes the oxygen uptake of rat cerebral cortex slices; (ii) it increases the free active drug concentration of warfarin and diazepam; (iii) it has been related to growth retardation in the weanling pig; (iv) it alters cell membrane permeability, at least in bacteria; (v) it induces LDH leakage from rat liver slices; (vi) it induces susceptibility to auditive epileptic crises; and (vii) it blocks cell K+ channels. (A7723). p-Cresol is a uremic toxin that is at least partially removed by peritoneal dialysis in haemodialysis patients, and has been involved in the progression of renal failure. (MID: 11169029). At concentrations encountered during uremia, p-cresol inhibits phagocyte function and decreases leukocyte adhesion to cytokine-stimulated endothelial cells. (A3274).

Structure

3D Structure

Properties

IUPAC Name |

4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27289-34-5, Array | |

| Record name | Phenol, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021869 | |

| Record name | p-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Other Solid, Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pink crystals, tarry-smoky medicinal odour, Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.] | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

395.2 °F at 760 mmHg (NTP, 1992), 201.9 °C, 201.80 to 202.00 °C. @ 760.00 mm Hg, 202 °C, 396 °F | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

187 °F (NTP, 1992), 85 °C (185 °F) - closed cup, 187 °F (86 °C) (Closed cup), 86 °C c.c., 187 °F | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.15X10+4 mg/L at 25 °C, 2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents., Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 21.5 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.9 (moderate), slightly soluble in water, very soluble (in ethanol), 2% | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.034 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0185 at 40 °C/4 °C, Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1), 1.02 g/cm³, 1.04 | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 1.00 | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 mmHg at 68 °F ; 0.11 mmHg at 77 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 15, (77 °F): 0.11 mmHg | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystalline solid [Note: A liquid above 95 degees F] | |

CAS No. |

106-44-5, 1319-77-3, 2876-02-0 | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARACRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXY2UM8NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

94.6 °F (NTP, 1992), 34.77 °C, 35.5 °C, 35 °C, 95 °F | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Bacterial p-Cresol Biosynthesis: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway, Regulatory Mechanisms, and Experimental Methodologies

Introduction

p-Cresol (4-methylphenol), a terminal metabolite of tyrosine catabolism by the gut microbiota, has garnered significant attention in the scientific community. Its role as a uremic toxin, its impact on gut microbiome composition, and its contribution to the pathogenesis of Clostridioides difficile infection (CDI) underscore the importance of understanding its biosynthesis. This technical guide provides a comprehensive overview of the bacterial p-cresol biosynthesis pathway, detailing the enzymatic steps, regulatory networks, and key experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of host-microbe interactions, infectious diseases, and metabolic disorders.

Core Biosynthesis Pathway of p-Cresol

Bacteria primarily synthesize p-cresol from the amino acid L-tyrosine through two main pathways. The most well-characterized pathway, particularly in Clostridioides difficile, involves the intermediate p-hydroxyphenylacetate (p-HPA). A second, less common pathway involves the direct cleavage of tyrosine.

Pathway 1: The p-Hydroxyphenylacetate (p-HPA) Dependent Pathway

This is the principal route for p-cresol production in many gut anaerobes. It is a multi-step enzymatic process that converts L-tyrosine to p-cresol.

-

Transamination of L-Tyrosine: The pathway is initiated by the conversion of L-tyrosine to 4-hydroxyphenylpyruvate. This reaction is catalyzed by a tyrosine aminotransferase (TAT) (EC 2.6.1.5), a pyridoxal phosphate (PLP)-dependent enzyme.[1][2]

-

Conversion of 4-Hydroxyphenylpyruvate to p-Hydroxyphenylacetate (p-HPA): 4-hydroxyphenylpyruvate is subsequently converted to p-HPA. This can occur via two principal routes:

-

Oxidative Decarboxylation: In some bacteria, 4-hydroxyphenylpyruvate is oxidatively decarboxylated to p-HPA by 4-hydroxyphenylpyruvate dioxygenase (HPPD) (EC 1.13.11.27).[3][4]

-

Reduction and Dehydration: Alternatively, 4-hydroxyphenylpyruvate can be reduced to 4-hydroxyphenyllactate by a hydroxyphenylpyruvate reductase (HPPR) , followed by dehydration to form an enol intermediate which then tautomerizes to p-HPA.

-

-

Decarboxylation of p-HPA to p-Cresol: The final and committing step is the decarboxylation of p-HPA to p-cresol. This reaction is catalyzed by the enzyme p-hydroxyphenylacetate decarboxylase (HpdBCA) (EC 4.1.1.83).[5][6] This is a glycyl radical enzyme encoded by the hpdBCA operon.[6][7] The operon consists of three genes, hpdB, hpdC, and hpdA, encoding the three subunits of the enzyme complex.[7]

Pathway 2: Direct Cleavage of Tyrosine

A less prevalent pathway involves the direct conversion of tyrosine to p-cresol, bypassing the p-HPA intermediate. This reaction is catalyzed by the enzyme tyrosine lyase . This pathway is also a part of the thiamine biosynthesis pathway in some bacteria, with p-cresol being a by-product.

Regulation of p-Cresol Biosynthesis

The production of p-cresol is tightly regulated in bacteria, primarily at the transcriptional level of the hpdBCA operon.

Induction by p-Hydroxyphenylacetate (p-HPA)

The expression of the hpdBCA operon is significantly upregulated in the presence of its substrate, p-HPA.[8] This substrate-inducible regulation allows bacteria to produce p-cresol in response to the availability of its immediate precursor, which can be sourced from host metabolism or other gut microbes.

Global Regulation by CodY

The global regulatory protein CodY plays a crucial role in integrating the nutritional status of the cell with the expression of virulence and metabolic genes, including those involved in amino acid catabolism. In C. difficile, CodY acts as a repressor of various genes, including those involved in amino acid fermentation pathways, in nutrient-rich conditions.[9][10] CodY senses the intracellular concentrations of branched-chain amino acids (BCAAs) and GTP.[9][11][12] When these molecules are abundant, CodY binds to specific DNA sequences (CodY boxes) in the promoter regions of target genes, repressing their transcription. Under nutrient-limiting conditions, the levels of BCAAs and GTP decrease, leading to the dissociation of CodY from DNA and the derepression of the target genes. While a direct binding of CodY to the hpdBCA promoter has not been definitively shown, it is known to regulate amino acid metabolism, which indirectly influences the availability of precursors for p-cresol synthesis.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes of the p-cresol biosynthesis pathway and the production levels of p-cresol in various bacteria.

Table 1: Kinetic Parameters of Enzymes in the p-Cresol Biosynthesis Pathway

| Enzyme | Organism | Substrate | Km | Reference(s) |

| Tyrosine Aminotransferase (TAT) | Klebsiella pneumoniae | L-Tyrosine | - | [13] |

| Tyrosine Aminotransferase (TAT) | Anthoceros agrestis | L-Tyrosine | 0.53 mM | [14] |

| Tyrosine Aminotransferase (TAT) | Mouse | L-Tyrosine | 1.8 ± 0.5 mM | [15] |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Pseudomonas sp. | 4-Hydroxyphenylpyruvate | - | [16] |

| p-Hydroxyphenylacetate Decarboxylase | Clostridium difficile | p-Hydroxyphenylacetate | 2.8 mM | [6] |

| p-Hydroxyphenylacetate Decarboxylase | Clostridium difficile | 3,4-Dihydroxyphenylacetate | 0.5 mM | [6] |

Table 2: p-Cresol Production by Different Bacterial Strains

| Bacterial Strain | Condition | p-Cresol Concentration | Reference(s) |

| Clostridium difficile 630Δerm | 4 h growth | 0.0035 ± 0.0020 mg/mL | [17] |

| Clostridium difficile R20291 | 4 h growth | 0.0025 ± 0.0017 mg/mL | [17] |

| Clostridium difficile CD305 | 4 h growth | 0.0046 ± 0.0015 mg/mL | [17] |

| Clostridium difficile M68 | 4 h growth | 0.0014 ± 0.0001 mg/mL | [17] |

| Clostridium difficile M120 | 8 h growth | 0.0058 ± 0.0022 mg/mL | [17] |

| Blautia hydrogenotrophica | Rich media, 6 days | >100 µM | [17][18] |

| Olsenella uli | Rich media, 6 days | >100 µM | [17][18] |

| Romboutsia lituseburensis | Rich media, 6 days | >100 µM | [17][18] |

| Fecal Slurries (Healthy Adults) | - | 1.2–173.4 µg/g | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the bacterial p-cresol biosynthesis pathway.

Protocol 1: Quantification of p-Cresol in Bacterial Culture Supernatant by HPLC

This protocol describes a method for the quantification of p-cresol from bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[8][20][21][22][23]

1. Sample Preparation: a. Grow bacterial cultures under desired conditions. b. Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells. c. Filter the supernatant through a 0.2 µm syringe filter to remove any remaining cells and debris. d. For analysis of total p-cresol (including conjugated forms if applicable, though less common in bacterial cultures), an acid hydrolysis step can be included by adding an equal volume of concentrated hydrochloric acid and heating at 95°C for 30 minutes. This is more relevant for host samples. e. Perform a liquid-liquid extraction by adding 3 volumes of ethyl acetate to the supernatant. Vortex vigorously for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the phases. f. Carefully transfer the upper organic phase (ethyl acetate) to a new tube. g. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas. h. Reconstitute the dried extract in a known volume of mobile phase (e.g., 200 µL).

2. HPLC Analysis: a. HPLC System: A standard HPLC system equipped with a UV or fluorescence detector. b. Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). c. Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid. A typical starting condition is 30:70 (v/v) acetonitrile:water with 0.1% formic acid. d. Flow Rate: 1.0 mL/min. e. Detection:

- UV Detection: 270 nm.

- Fluorescence Detection: Excitation at 284 nm and emission at 310 nm for higher sensitivity.[8] f. Injection Volume: 20 µL. g. Standard Curve: Prepare a series of p-cresol standards of known concentrations in the mobile phase. Run the standards under the same HPLC conditions to generate a standard curve of peak area versus concentration. h. Quantification: Calculate the concentration of p-cresol in the samples by comparing their peak areas to the standard curve.

Protocol 2: p-Hydroxyphenylacetate Decarboxylase (HpdBCA) Enzyme Activity Assay

This protocol outlines a method to measure the activity of HpdBCA in bacterial cell-free extracts. The assay is based on the conversion of p-HPA to p-cresol, which is then quantified.[24][25]

1. Preparation of Cell-Free Extract: a. Grow a bacterial culture to the desired growth phase (e.g., mid-logarithmic phase). b. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. c. Wash the cell pellet twice with an anaerobic buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 2 mM dithiothreitol). d. Resuspend the cell pellet in the same buffer. e. Lyse the cells by sonication or using a French press in an anaerobic environment. f. Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris. g. The resulting supernatant is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Assay: a. The assay should be performed under strictly anaerobic conditions. b. Prepare a reaction mixture in an anaerobic cuvette or vial containing:

- 50 mM Potassium Phosphate Buffer (pH 7.0)

- 2 mM Dithiothreitol

- 10 mM p-Hydroxyphenylacetate (substrate) c. Pre-incubate the reaction mixture at 37°C for 5 minutes. d. Initiate the reaction by adding a known amount of the cell-free extract (e.g., 50-100 µg of total protein). e. Monitor the reaction by taking aliquots at different time points (e.g., 0, 5, 10, 15, 30 minutes). f. Stop the reaction in each aliquot by adding an equal volume of 0.1 M HCl. g. Quantify the amount of p-cresol produced in each aliquot using the HPLC method described in Protocol 1.

3. Calculation of Enzyme Activity: a. Plot the concentration of p-cresol produced over time. b. The initial linear rate of the reaction is used to calculate the enzyme activity. c. Enzyme activity is typically expressed as nmol of p-cresol produced per minute per mg of protein (nmol/min/mg).

Protocol 3: Construction of an hpdBCA Knockout Mutant in Clostridium difficile using CRISPR-Cas9

This protocol provides a general workflow for creating a deletion mutant of the hpdBCA operon in C. difficile using a CRISPR-Cas9-based genome editing system.[2][26][27][28][29]

1. Design of the CRISPR-Cas9 System: a. Guide RNA (gRNA) Design: Design two gRNAs targeting the upstream and downstream regions of the hpdBCA operon. Ensure the target sequences are adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by the specific Cas9 nuclease being used (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9). b. Donor DNA Template Design: Construct a donor DNA template containing homologous arms (typically 500-1000 bp) corresponding to the regions upstream and downstream of the intended deletion site. The two homology arms will flank a selectable marker (e.g., an antibiotic resistance cassette).

2. Plasmid Construction: a. Clone the designed gRNAs into a CRISPR-Cas9 expression vector suitable for C. difficile. This vector will also express the Cas9 nuclease. b. Clone the donor DNA template into a separate suicide or conditionally replicative plasmid.

3. Transformation into C. difficile: a. Introduce the CRISPR-Cas9 and donor DNA plasmids into a suitable E. coli donor strain (e.g., HB101(pRK24)). b. Transfer the plasmids from the E. coli donor to the target C. difficile strain via conjugation. This is typically performed by mixing the donor and recipient strains on a non-selective agar plate and incubating under anaerobic conditions.

4. Selection of Mutants: a. Plate the conjugation mixture onto selective agar plates containing an antibiotic to select for C. difficile cells that have received the plasmids and another antibiotic to counter-select against the E. coli donor. b. Incubate the plates anaerobically until colonies appear. c. Screen the resulting colonies by PCR using primers that flank the hpdBCA operon. A successful deletion will result in a smaller PCR product compared to the wild-type.

5. Curing of Plasmids: a. To remove the CRISPR-Cas9 and donor plasmids, passage the confirmed mutant colonies on non-selective media. b. Screen for the loss of the plasmids by replica plating onto plates with and without the selection antibiotics.

6. Verification of the Mutant: a. Confirm the deletion of the hpdBCA operon by Sanger sequencing of the PCR product from the mutant strain. b. Phenotypically verify the loss of p-cresol production by growing the mutant strain in media supplemented with p-HPA and analyzing the supernatant by HPLC (as described in Protocol 1).

References

- 1. Tyrosine aminotransferase: biochemical and structural properties and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a CRISPR-Cas12a system for efficient genome engineering in clostridia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 5. Tyrosine aminotransferase converting factor: kinetic properties, cellular localization, and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p-Hydroxyphenylacetate decarboxylase from Clostridium difficile. A novel glycyl radical enzyme catalysing the formation of p-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bisb.uni-bayreuth.de [bisb.uni-bayreuth.de]

- 8. A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integration of Metabolism and Virulence by Clostridium difficile CodY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integration of metabolism and virulence by Clostridium difficile CodY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CodY-Dependent Regulation of Sporulation in Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Repression of Clostridium difficile toxin gene expression by CodY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tyrosine aminotransferase catalyzes the final step of methionine recycling in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and biochemical characterisation of tyrosine aminotransferase from Anthoceros agrestis unveils the conceivable entry point into rosmarinic acid biosynthesis in hornworts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Some kinetic properties of 4-hydroxyphenylpyruvate dioxygenase from Pseudomonas sp. strain P.J. 874 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage [frontiersin.org]

- 18. Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Indole and p-cresol in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome [frontiersin.org]

- 20. benchchem.com [benchchem.com]

- 21. scienceopen.com [scienceopen.com]

- 22. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. asm.org [asm.org]

- 25. Rapid Methods for Determining Decarboxylase Activity: Ornithine and Lysine Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Genome engineering of Clostridium difficile using the CRISPR-Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Using CRISPR-Cas9-mediated genome editing to generate C. difficile mutants defective in selenoproteins synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. montclair.edu [montclair.edu]

mechanism of p-Cresol toxicity in renal cells

An In-depth Technical Guide on the Mechanism of p-Cresol Toxicity in Renal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol, a phenolic compound produced by the gut microbial fermentation of tyrosine, is a well-documented protein-bound uremic toxin.[1][2] In individuals with healthy kidney function, p-Cresol is efficiently conjugated in the liver to form p-cresyl sulfate (PCS) and p-cresyl glucuronide (p-CG), which are then excreted in urine.[1][3] However, in patients with Chronic Kidney Disease (CKD), impaired renal clearance leads to the systemic accumulation of these metabolites, particularly PCS.[4][5][6] Mounting evidence indicates that elevated levels of p-Cresol and its conjugates are not merely markers of declining renal function but are active contributors to the pathophysiology of CKD and its associated complications.[7][8][9]

This technical guide provides a comprehensive overview of the core molecular and cellular mechanisms underlying p-Cresol-induced toxicity in renal cells. It synthesizes current research findings, presents quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved.

Core Mechanisms of p-Cresol Toxicity

The nephrotoxicity of p-Cresol and its primary conjugate, PCS, is multifaceted, involving the induction of oxidative stress, inflammation, various forms of cell death, and the promotion of renal fibrosis. These processes collectively contribute to the progressive loss of renal function.

Oxidative Stress Induction

A primary mechanism of p-Cresol/PCS toxicity is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress within renal tubular cells.[10][11][12]

-

NADPH Oxidase Activation : Studies have shown that PCS directly enhances the activity of NADPH oxidase, a key enzyme responsible for ROS production in renal cells.[11][13] This activation involves the upregulation of NADPH oxidase subunits, such as Nox4 and p22phox.[11] The resulting increase in superoxide anion production disrupts cellular redox balance and damages cellular components.[7]

-

Mitochondrial Dysfunction : p-Cresol can impair mitochondrial function, leading to decreased oxygen consumption and reduced ATP production.[7][9] This disruption of the electron transport chain also results in increased production of mitochondrial ROS, further exacerbating cellular oxidative stress.[10]

Inflammatory Response

p-Cresol and PCS act as pro-inflammatory stimuli on renal cells. The oxidative stress induced by these toxins is a key trigger for inflammatory signaling.

-

Cytokine Expression : PCS has been shown to upregulate the mRNA levels of pro-inflammatory cytokines and promote the secretion of active transforming growth factor-beta 1 (TGF-β1), a key mediator of renal fibrosis.[4][11]

-

Endothelial Activation : In renal endothelial cells, p-Cresol can stimulate the expression of adhesion molecules like ICAM-1 and VCAM-1, facilitating the adhesion and infiltration of immune cells into the kidney tissue, thereby perpetuating the inflammatory cycle.[14][15]

Induction of Cell Death

p-Cresol exerts direct cytotoxic effects on renal tubular cells, leading to cell death through multiple pathways, including necrosis, apoptosis, and autophagy.[7][9] The predominant pathway can depend on the concentration and duration of exposure.

-

Necrosis : At higher concentrations (10-40 mg/L), p-Cresol is a potent inducer of necrosis in renal tubular cells.[14][16] This form of cell death is characterized by a loss of cell membrane integrity, leading to cell lysis and the release of intracellular contents, which can further promote inflammation.[9][14]

-

Apoptosis : p-Cresol can also trigger programmed cell death, or apoptosis.[16][17] This is evidenced by qualitative markers such as DNA laddering.[14][16] Long-term exposure to PCS has also been shown to induce apoptosis in a concentration-dependent manner in human proximal tubular epithelial cells.[17]

-

Autophagic Cell Death : p-Cresol has been found to mediate autophagic cell death in renal proximal tubular cells.[18][19] This process involves the activation of the JNK signaling pathway, leading to the accumulation of the p62/SQSTM1 protein.[18] The accumulation of p62 can then trigger the activation of caspase 8, creating a crosstalk between autophagy and apoptosis that culminates in cell death.[18][19]

Promotion of Renal Fibrosis

The chronic injury and inflammation caused by p-Cresol/PCS contribute significantly to the development of renal fibrosis, the final common pathway for most progressive kidney diseases.

-

Epithelial-to-Mesenchymal Transition (EMT) : PCS can induce EMT, a process where renal tubular epithelial cells lose their characteristics and acquire a mesenchymal, fibroblast-like phenotype.[6][20] These transformed cells contribute to the excessive deposition of extracellular matrix proteins, leading to tissue scarring and fibrosis.

-

Profibrotic Factor Induction : As mentioned, PCS stimulates the production of TGF-β1, a potent profibrotic cytokine that drives the synthesis of collagen and other matrix components.[8][11]

Cellular Uptake of p-Cresyl Sulfate

The entry of the protein-bound toxin PCS into renal tubular cells is a critical step for its intracellular toxicity. This process is not passive but is mediated by specific transporters located on the basolateral membrane of the proximal tubule cells.

-

Organic Anion Transporters (OATs) : In vitro and in vivo studies have demonstrated that PCS is a substrate for Organic Anion Transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8).[21][22][23] These transporters mediate the active uptake of PCS from the blood into the tubular cells, a key step in its renal secretion pathway.[21] The accumulation of PCS within these cells, when excretory function is impaired, leads to the toxic effects described above.[11] Inhibition of these transporters with agents like probenecid can significantly suppress the uptake and toxicity of PCS.[11][21]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the cytotoxic effects of p-Cresol and its metabolites on renal cells.

Table 1: Effect of p-Cresol on Necrosis in Renal Tubular Cells (RTCs) Data extracted from Brocca et al. (2013).[14] Cells were incubated for 24 hours.

| p-Cresol Concentration | Necrosis Rate (Median %) | Necrosis Rate (Interquartile Range %) |

| Control (Untreated) | 13.78 | 7.09 - 18.47 |

| 2.5 mg/L | 17.77 | 5.74 - 23.40 |

| 5 mg/L | 15.54 | 9.17 - 29.07 |

| 10 mg/L | Significantly higher than control | Not specified |

| 20 mg/L | 71.22 | 51.34 - 76.08 |

| 40 mg/L | Strongly induced (highest rate) | Not specified |

Table 2: Comparative Toxicity of p-Cresol and its Metabolites in HepaRG Cells Data extracted from Lau et al. (2021).[24] Cells were exposed for 24 hours at a concentration of 1 mM.

| Compound | DCF Formation (% Reduction vs. p-Cresol) | GSH Depletion (% Reduction vs. p-Cresol) | LDH Release (% Reduction vs. p-Cresol) |

| p-Cresol | Baseline | Baseline | Baseline |

| p-Cresyl Sulfate (PCS) | 31.9 ± 75.8 | 16.5 ± 22.1 | 23.4 ± 2.8 |

| p-Cresyl Glucuronide (p-CG) | 71.8 ± 23.8 | 40.0 ± 19.8 | 24.3 ± 1.8 |

Key Experimental Protocols

Understanding the methodologies used to study p-Cresol toxicity is crucial for interpreting data and designing future experiments.

In Vitro Cell Culture Model

-

Cell Lines : Human kidney proximal tubular epithelial cells (e.g., HK-2) or rat renal proximal tubular cells (e.g., NRK-52E) are commonly used.[17][18]

-

Culture Conditions : Cells are typically cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO₂).[14]

-

Toxin Treatment : p-Cresol is dissolved in a suitable solvent and added to the cell culture medium at various concentrations (e.g., 2.5 to 40 mg/L) for a specified duration (e.g., 24 hours).[14] Untreated cells serve as a negative control.

Cytotoxicity and Cell Death Assays

-

Necrosis and Apoptosis Analysis (Flow Cytometry) :

-

Cell Preparation : After incubation with p-Cresol, both adherent and floating cells are collected.

-

Staining : Cells are washed and resuspended in a binding buffer. Annexin V (typically conjugated to a fluorophore like FITC) and Propidium Iodide (PI) are added.

-

Analysis : The stained cells are analyzed by a flow cytometer.

-

Annexin V-negative / PI-negative: Live cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

-

-

DNA Fragmentation (Ladder) Assay for Apoptosis :

-

DNA Extraction : DNA is isolated from cells treated with p-Cresol and control cells.

-

Electrophoresis : The extracted DNA is run on an agarose gel.

-

Visualization : The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Interpretation : DNA from apoptotic cells is cleaved by endonucleases into fragments that are multiples of ~180 base pairs, creating a characteristic "ladder" pattern on the gel.[14][16]

-

Oxidative Stress Measurement

-

Intracellular ROS Detection :

-

Probe Loading : Cells are incubated with a ROS-sensitive fluorescent probe, such as 2′,7′-dichlorofluorescein diacetate (DCFH-DA).

-

Treatment : Cells are then exposed to p-Cresol or PCS.

-

Measurement : Intracellular ROS oxidizes DCFH to the highly fluorescent dichlorofluorescein (DCF). The increase in fluorescence, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry.[25]

-

Animal Models

-

5/6 Nephrectomy Model : This is a widely used surgical model to induce CKD in rodents.[3][11]

-

Procedure : It involves the surgical removal of one kidney and the ligation or resection of two-thirds of the remaining kidney.

-

Outcome : This reduction in renal mass leads to hypertension, proteinuria, and progressive kidney damage, mimicking human CKD and allowing for the in vivo study of uremic toxins.[3]

-

Application : This model has been used to demonstrate that administration of PCS causes significant renal tubular damage and enhances oxidative stress in vivo.[11]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key mechanisms and experimental approaches discussed.

Caption: Overview of p-Cresol/PCS-induced renal cell toxicity pathways.

Caption: PCS-induced oxidative stress via NADPH oxidase activation.

References

- 1. p-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uremic toxin p-cresol in terminal kidney failure patients | Экспериментальная и клиническая урология [ecuro.ru]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 7. researchgate.net [researchgate.net]

- 8. Chronic Kidney Disease and Fibrosis: The Role of Uremic Retention Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p-Cresol and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. karger.com [karger.com]

- 15. researchgate.net [researchgate.net]